molecular formula C17H18N4O3S2 B2889785 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 692746-11-5

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B2889785
CAS No.: 692746-11-5
M. Wt: 390.48
InChI Key: IFSURFQCFHLNJX-UHFFFAOYSA-N
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Description

N-(6-(N-Isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a synthetic small molecule research compound designed for investigative use in neuroscience and pharmacology. This benzothiazole-nicotinamide derivative is provided for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Compounds featuring the N-(benzothiazol-2-yl)nicotinamide scaffold are of significant research interest as novel modulators of neuronal signaling pathways . Specifically, structurally related analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These research tools help elucidate ZAC's unique functional properties and its activation by endogenous agonists like zinc ions and protons . The compound's molecular structure incorporates key pharmacophoric elements, including the benzothiazole sulfonamide group and the nicotinamide moiety, which may contribute to its physicochemical properties and potential research applications . Researchers utilize this compound in controlled in vitro settings to study ion channel function, allosteric modulation mechanisms, and for screening in relevant pharmacological assay systems. This product is guaranteed to be of high purity and quality, suitable for advancing scientific understanding of neuronal receptors and their physiological roles.

Properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11(2)9-19-26(23,24)13-5-6-14-15(8-13)25-17(20-14)21-16(22)12-4-3-7-18-10-12/h3-8,10-11,19H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSURFQCFHLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzothiazole with nicotinic acid derivatives under specific conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . The intermediate products are then further reacted with isobutylsulfonyl chloride to introduce the sulfonamide group, resulting in the final compound .

Scientific Research Applications

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinecarboxamide Derivatives

Compound Pyridine Position Substituent (Position) Key Functional Feature
Target Compound 3 SO₂NH-iBu (6) Nicotinamide + sulfamoyl
N-(benzo[d]thiazol-2-yl)picolinamide 2 None Picolinamide
N-(benzo[d]thiazol-2-yl)isonicotinamide 4 None Isonicotinamide

Functional Analogues: Sulfamoyl-Substituted Benzothiazoles

The compound N-{6-[(butylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide (CAS 691867-37-5) is a close analogue of the target compound, differing only in the alkyl chain of the sulfamoyl group (n-butyl vs. isobutyl) . Key comparisons include:

  • Lipophilicity: The branched isobutyl group in the target compound may reduce aqueous solubility compared to the linear n-butyl chain but enhance membrane permeability due to increased hydrophobicity.

Table 2: Physicochemical Properties of Sulfamoyl-Substituted Analogues

Compound Molecular Weight Density (g/cm³) pKa
Target Compound 390.48 1.402±0.06 6.55±0.70
N-{6-[(butylamino)sulfonyl]-...isonicotinamide 390.48 1.402±0.06 6.55±0.70

Physicochemical Properties Analysis

  • Density and Solubility: The target compound’s density (1.402 g/cm³) aligns with sulfamoyl-substituted benzothiazoles, suggesting similar packing efficiencies in solid states .

Biological Activity

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route includes the reaction of 2-aminobenzothiazole with nicotinic acid derivatives in the presence of bases like sodium hydroxide or potassium carbonate, using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The primary mechanisms include:

  • Enzyme Inhibition : The compound binds to various enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Protein Interaction : It may affect protein functions by altering conformational states or blocking active sites.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models.

2. Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic processes in microbes.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy of this compound in various biological settings:

StudyFindings
Anti-inflammatory Study In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound.
Antimicrobial Study The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Cancer Cell Line Study In human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 40% decrease in cell viability after 48 hours, suggesting potential for therapeutic use .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with other related benzothiazole derivatives:

CompoundBiological Activity
N-(benzo[d]thiazol-2-yl)-2-phenylacetamideKnown for anti-inflammatory effects similar to those observed in the target compound.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideExhibits notable antimicrobial activity but lacks the anticancer properties seen in our compound.
N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamideInvestigated primarily for its anticancer potential; however, it does not show significant anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Coupling of a substituted benzo[d]thiazole-2-amine with nicotinoyl chloride derivatives under reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Sulfamoylation : Introducing the isobutylsulfamoyl group at the 6-position using sulfamoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Considerations : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products like over-oxidized sulfones or incomplete substitutions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfamoyl group at C6, benzothiazole-proton at C2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak matching C18_{18}H19_{19}N4_4O3_3S2_2) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to cancer/inflammation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., isobutylsulfamoyl vs. methylsulfonyl) and compare bioactivity trends .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from analogs (e.g., nitro or amino derivatives) to identify conserved pharmacophores .

Q. What computational strategies predict the compound’s tautomeric behavior and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate ground-state tautomer stability (e.g., amide vs. iminol forms) using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthesis of high-affinity analogs .
  • Solvent Modeling : Use polarizable continuum models (PCM) to predict solubility and stability in aqueous vs. lipid environments .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors for sulfamoylation steps to enhance heat transfer and reduce by-products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, stoichiometry) and identify critical parameters .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Fluorescence Polarization : Measure binding affinity to DNA topoisomerases or tubulin .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance, revealing target pathways .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity between similar benzothiazole derivatives be addressed?

  • Methodological Answer :

  • Cross-Study Comparisons : Normalize data using Z-score analysis to account for variability in assay protocols .
  • Metabolomic Profiling : LC-MS/MS to detect metabolite interference (e.g., glutathione adducts) that may alter observed toxicity .
  • Crystal Structure Analysis : Co-crystallize the compound with purported targets (e.g., kinases) to validate binding modes .

Tables of Key Findings

Property Method/Technique Key Observations Reference
Synthetic Yield Column Chromatography68–72% yield after optimization of DCM/EtOH
Antimicrobial Activity Broth MicrodilutionMIC = 8 µg/mL against S. aureus
Cytotoxicity (IC50_{50}) MTT Assay2.5 µM in HeLa cells
Tautomer Stability DFT CalculationsAmide form favored by 12.3 kcal/mol in vacuum

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